molecular formula C14H21NO4 B3248483 1-Adamantanamine fumarate CAS No. 18720-83-7

1-Adamantanamine fumarate

Cat. No.: B3248483
CAS No.: 18720-83-7
M. Wt: 267.32 g/mol
InChI Key: FCPWWNYHIIPYKE-WLHGVMLRSA-N
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Description

Genesis of Adamantane (B196018) Chemistry and Early Research on Amino-Adamantane Compounds

The existence of adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, was first proposed in 1924 by H. Decker. wikipedia.org However, it was not until 1933 that it was first isolated from petroleum. wikipedia.orgnih.govworldscientific.com The name "adamantane" is derived from the Greek "adamantinos," meaning "like diamond," a nod to the identical spatial arrangement of its carbon atoms to those in the diamond crystal lattice. wikipedia.org Early attempts at laboratory synthesis were challenging, with the first successful, albeit low-yield, synthesis being achieved by Vladimir Prelog in 1941. wikipedia.orgworldscientific.comworldscientific.com A more practical synthesis was later developed by Schleyer in 1957, which made adamantane and its derivatives more widely available for research. nih.govscispace.comnih.gov

The availability of adamantane paved the way for the synthesis and investigation of its derivatives, including amino-adamantane compounds. The unique, rigid, and lipophilic nature of the adamantane cage made it an attractive scaffold for medicinal chemists. researchgate.net Early research into functionalized adamantanes explored their potential applications, setting the stage for significant discoveries in the years to follow. wikipedia.orgscispace.com

Evolution of 1-Adamantanamine Research: From Initial Antiviral Discoveries to Mechanistic Explorations

A pivotal moment in adamantane research was the discovery of the antiviral properties of 1-adamantanamine, also known as amantadine (B194251), in the 1960s. scispace.comwikipedia.orgnih.gov In 1964, it was reported that 1-adamantanamine exhibited selective and reproducible inhibitory effects against influenza A virus infections in various models. nih.gov This discovery marked the birth of the medicinal chemistry of adamantane derivatives. scispace.comnih.gov

Subsequent research focused on understanding the mechanism of action of 1-adamantanamine. It was found that the compound does not directly kill the virus but rather interferes with its life cycle. nih.gov The primary mechanism of its antiviral activity against influenza A is the blockage of the M2 proton ion channel of the virus. nih.govwikipedia.org This action prevents the uncoating of the virus and the release of its genetic material into the host cell, thereby inhibiting viral replication. nih.govwikipedia.org The exploration of 1-adamantanamine's antiviral activity spurred further research into other adamantane derivatives, such as rimantadine (B1662185), which also showed efficacy against influenza A. wikipedia.orgwho.int

Contemporary Academic Significance of the Adamantane Moiety in Chemical Biology and Compound Design

The adamantane moiety continues to be a subject of significant interest in contemporary chemical biology and drug design. researchgate.netpublish.csiro.aunih.gov Its unique three-dimensional structure and lipophilicity offer several advantages in the design of new therapeutic agents. publish.csiro.aumdpi.com The rigid adamantane cage can act as a robust anchor or a pharmacophore itself, and its incorporation into drug molecules can enhance their stability, improve their pharmacokinetic properties, and facilitate precise positioning of functional groups to interact with biological targets. researchgate.netmdpi.com

The "lipophilic bullet" nature of adamantane has been utilized to improve the properties of a wide range of pharmaceuticals. scispace.com Beyond its initial antiviral applications, adamantane derivatives have been developed for a variety of indications, including neurodegenerative disorders. publish.csiro.aunih.gov The adamantane scaffold is also used in the development of enzyme inhibitors and as a tool in supramolecular chemistry and nanotechnology. scispace.commdpi.comresearchgate.net The ongoing research into adamantane-based compounds highlights its versatility and enduring importance as a privileged scaffold in medicinal chemistry. nih.govresearchgate.net

Chemical and Physical Properties of 1-Adamantanamine and its Fumarate (B1241708) Salt

The properties of 1-adamantanamine and its fumarate salt are central to its chemical behavior and handling.

Property1-Adamantanamine1-Adamantanamine Fumarate
Molecular Formula C₁₀H₁₇NC₁₄H₂₁NO₄
Molecular Weight 151.25 g/mol 267.32 g/mol nih.gov
Appearance White solidCrystalline product
Synthesis From 1-bromoadamantane (B121549) and ammonia (B1221849) Reaction of 1-adamantanamine with fumaric acid
Key Spectroscopic Feature -NH₂ stretching vibrations at 3329.8 cm⁻¹ and C–N stretches at 1098.8 cm⁻¹ in its infrared spectrum

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of 1-adamantanamine itself.

A common laboratory-scale synthesis of 1-adamantanamine involves the reaction of 1-bromoadamantane with ammonia. This reaction can be facilitated by a phase transfer catalyst. The resulting 1-adamantanamine is then reacted with fumaric acid in a suitable solvent, such as ethanol, to form the fumarate salt. vulcanchem.com The salt then crystallizes out of the solution. vulcanchem.com

Properties

IUPAC Name

adamantan-1-amine;(E)-but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.C4H4O4/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;5-3(6)1-2-4(7)8/h7-9H,1-6,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPWWNYHIIPYKE-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)N.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80789-67-9
Record name Tricyclo[3.3.1.13,7]decan-1-amine, (2E)-2-butenedioate (1:3)
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Record name 1-Adamantanamine fumarate
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Synthetic Methodologies and Chemical Derivatization Strategies

Classical and Contemporary Synthetic Routes for 1-Adamantanamine and its Salts

The preparation of 1-adamantanamine, the core amine for 1-adamantanamine fumarate (B1241708), can be achieved through various synthetic routes starting from adamantane (B196018) or its halogenated derivatives. These methods have evolved from classical multi-step procedures to more optimized and efficient contemporary processes.

Multi-step Reaction Pathways for Adamantane Core Functionalization

The functionalization of the adamantane core to introduce an amino group at a bridgehead position is typically achieved through carbocation-mediated reactions. The Ritter reaction is a prominent classical method for this transformation.

Several reported procedures begin with either adamantane or 1-bromoadamantane (B121549). nih.gov A common pathway involves the reaction of the starting material with a nitrile (like acetonitrile) in the presence of a strong acid, such as sulfuric acid, to form an N-substituted adamantyl amide intermediate. nih.gov This intermediate is then hydrolyzed under basic or acidic conditions to yield the primary amine, 1-adamantanamine.

Another pathway involves the use of formamide instead of acetonitrile. nih.gov In a two-step process starting from 1-bromoadamantane, it is first reacted with formamide in the presence of sulfuric acid at elevated temperatures (e.g., 85 °C) to produce N-(1-adamantyl)-formamide. nih.gov This intermediate is subsequently hydrolyzed with aqueous hydrochloric acid to give 1-adamantanamine hydrochloride in high yield. nih.gov

Mechanochemical and Solvent-Free Synthesis Approaches

Modern synthetic chemistry emphasizes the development of more environmentally friendly and efficient processes. In the context of 1-adamantanamine synthesis, this has led to the development of one-pot procedures and methods that utilize alternative energy sources like microwave irradiation to reduce reaction times and the use of hazardous solvents.

One-pot syntheses have also been developed to streamline the process. ias.ac.in An efficient one-pot method for synthesizing amantadine (B194251) hydrochloride from 1-bromoadamantane utilizes urea and methanol in the presence of a phase transfer catalyst, tetrabutylammonium iodide (TBAI). ias.ac.in The reaction proceeds under mild conditions (65 °C), and the final salt is formed in situ with the addition of HCl, resulting in high yield and purity. ias.ac.in This method avoids the use of high-boiling, toxic solvents like diphenyl ether that were used in some earlier protocols. ias.ac.in

Optimization Strategies in 1-Adamantanamine Synthesis

Significant research has been dedicated to optimizing the synthesis of 1-adamantanamine to improve yields, reduce costs, and enhance safety for large-scale production. ijpsr.com Optimization efforts have focused on reaction parameters such as temperature, reaction time, and the molar ratio of reagents. ijpsr.com

Starting MaterialKey IntermediateMethodologyKey ConditionsOverall YieldReference
AdamantaneN-(1-adamantyl)acetamideClassical 4-Step (Bromination, Ritter, Hydrolysis, Salt Formation)Liquid Br2, H2SO4/CH3CN, NaOH/DEG48-58% researchgate.net
1-BromoadamantaneN-(1-adamantyl)acetamideOptimized 2-StepAcetylamide/H2SO4 @ 125°C; NaOH/Propylene Glycol @ 130°C74% ijpsr.com
1-BromoadamantaneN-(1-adamantyl)formamideOptimized 2-Step / One-PotFormamide/H2SO4 @ 85°C; aq. HCl hydrolysis88% nih.gov
AdamantaneN-(1-adamantyl)acetamideMicrowave-Assisted 2-StepMicrowave irradiation (40°C, 50W, 3h)71% thaiscience.info
1-Bromoadamantane(Direct Amination)One-Pot with Phase Transfer CatalystUrea, Methanol, TBAI @ 65°C96% ias.ac.in

Design and Synthesis of Novel 1-Adamantanamine Fumarate Analogues and Derivatives

The 1-adamantanamine scaffold serves as a versatile building block for the synthesis of a wide range of derivatives. Modifications can be made at the primary amino group or by constructing more complex heterocyclic systems fused to the adamantane core.

N-Substituted Adamantanamine Derivatives

The primary amine of 1-adamantanamine is a nucleophilic handle that allows for the straightforward synthesis of various N-substituted derivatives. These modifications are often pursued to modulate the biological activity or physical properties of the parent compound.

A common strategy is the acylation of the amine. For example, N-phenacyl derivatives can be synthesized by reacting 1-adamantanamine with substituted 2-bromoacetophenones. nih.gov In one study, the reaction of 1-adamantanamine hydrochloride with 2-bromo-4'-fluoroacetophenone in anhydrous DMF with sodium bicarbonate was investigated for the synthesis of an N-(4-fluorophenacyl) derivative. nih.gov

The amine can also be incorporated into larger molecules, such as peptides. Small enkephalin-related peptides have been synthesized with a 1-adamantanamine moiety coupled to the C-terminus through an amide linkage. nih.gov This demonstrates the utility of 1-adamantanamine as a bulky, lipophilic C-terminal capping group in peptide chemistry. nih.gov

Other N-substituted derivatives include those formed from condensation reactions with aldehydes to form imines, or reactions with isothiocyanates to form thiourea derivatives. mdpi.comresearchgate.net For instance, novel 1-adamantanylamine derivatives have been synthesized via the condensation reaction of 1-adamantanamine with various substituted aromatic aldehydes in refluxing ethanol. mdpi.com Similarly, reacting 1-adamantyl isothiocyanate with cyclic amines like piperidine yields N-(adamantan-1-yl)carbothioamides. researchgate.net

Conjugates and Hybrid Structures for Pharmacological Exploration

The strategic conjugation of 1-adamantanamine to other molecules and the creation of hybrid structures represent a significant avenue in medicinal chemistry for the exploration of new pharmacological activities and the enhancement of existing therapeutic properties. The rigid, lipophilic adamantane cage of 1-adamantanamine can favorably influence the pharmacokinetic and pharmacodynamic profiles of the resulting conjugates. Researchers have explored a variety of molecular pairings to create novel compounds with a range of biological targets.

A notable area of investigation involves the synthesis of peptide conjugates. Small enkephalin-related peptides have been coupled with a 1-adamantanamine moiety at the C-terminus through an amide linkage. Several of these conjugates have demonstrated high µ-opioid receptor activity and selectivity. nih.gov In addition to their opioid receptor affinity, these adamantanamine-peptide derivatives were also assessed for their potential antiviral properties. nih.gov Some of these compounds were found to inhibit syncytia formation in cell cultures, suggesting a potential for anti-HIV-1 activity. nih.gov

Another successful approach has been the development of hybrid molecules incorporating isothiourea. A series of adamantane-isothiourea hybrid derivatives have been synthesized and characterized. nih.gov These compounds, specifically 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates and 4-arylmethyl (Z)-N′-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidates, were prepared by reacting N-(adamantan-1-yl)morpholine-4-carbothioamide and N-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide with various benzyl bromides. nih.gov Pharmacological evaluation of these hybrids revealed that some possess potent broad-spectrum antibacterial activity, while others were active against Gram-positive bacteria. nih.gov

Furthermore, the conjugation of 1-adamantanamine with folic acid has been explored to create targeted antiviral agents. An amantadine–folate conjugate has been synthesized and was found to be inhibitory to HIV-1 replication in primary human lymphocytes. nih.gov This strategy leverages the folate receptor-mediated uptake to potentially target the virus.

The synthesis of N-phenacyl amantadine derivatives has also been investigated for its potential against respiratory viruses. One such derivative has shown inhibitory activity against low pathogenic avian influenza A virus (H5N1) in vitro. nih.gov

The versatility of the 1-adamantanamine scaffold is further demonstrated in the creation of mannose conjugates. Mannose derivatives of 1-aminoadamantane have been synthesized with the aim of targeting mannose receptors present on the surface of various immune cells, such as macrophages and dendritic cells. nih.gov This approach is being explored for its potential in modulating specific immune responses. nih.gov

Hybrid structures involving thiourea derivatives have also been a subject of study. For instance, 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea has been synthesized and evaluated for its antimicrobial properties, showing activity against both bacteria and fungi. acs.org

The table below summarizes key research findings on the pharmacological exploration of 1-adamantanamine conjugates and hybrid structures.

Conjugate/Hybrid ClassExample Compound/DerivativeSynthesis StrategyPharmacological Activity InvestigatedKey Findings
Peptide Conjugates Enkephalin-related peptides with C-terminal 1-adamantanamineAmide linkage formationµ-Opioid receptor activity, Antiviral (HIV-1)High µ-opioid activity and selectivity; inhibition of syncytia formation. nih.gov
Isothiourea Hybrids 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidatesReaction with benzyl bromidesAntimicrobial, HypoglycemicPotent broad-spectrum antibacterial activity. nih.gov
Folate Conjugates Amantadine–folate conjugateNot specifiedAntiviral (HIV-1)Inhibitory activity on HIV-1 replication. nih.gov
Phenacyl Derivatives N-phenacyl amantadine derivativeNot specifiedAntiviral (Influenza A)Inhibitory activity against avian influenza A virus (H5N1). nih.gov
Mannose Conjugates Mannose derivatives of 1-aminoadamantaneNot specifiedImmune response modulationTargeting of mannose receptors on immune cells. nih.gov
Thiourea Derivatives 1-(adamantan-1-yl)-3-(4-chlorophenyl)thioureaReaction with isothiocyanateAntimicrobialAntibacterial and antifungal activity. acs.org

Molecular and Cellular Mechanistic Investigations in Preclinical Models

Receptor Interaction Studies of 1-Adamantanamine Fumarate (B1241708) and Derivatives

1-Adamantanamine (amantadine) acts as a non-competitive antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, exerting its inhibitory effects through a mechanism known as open-channel blockade. nih.govnih.gov This interaction is voltage-dependent and requires the channel to be in an open conformation for the block to occur. nih.gov When agonists like glutamate (B1630785) and a co-agonist such as glycine bind to the NMDA receptor, they induce a conformational change that opens its ion channel pore. Amantadine (B194251) can then enter this open pore and bind to a specific site located deep within the channel. nih.gov

Patch-clamp studies on hippocampal neurons have demonstrated that amantadine induces a "flickering" block of NMDA receptor currents, which is characteristic of channel blockers. nih.gov The primary mechanism of inhibition is not simply a physical occlusion of the open pore but involves the drug accelerating the channel's closure while it is bound. nih.gov This action effectively "traps" the amantadine molecule within the closed channel, preventing ion flow until the drug dissociates. The ability of amantadine to enter and leave the NMDA channel without the assistance of an agonist has also been observed, albeit at a much slower rate. nih.gov This suggests a "hydrophilic route" of interaction is possible even with the channel in its closed state. nih.gov

Table 1: Mechanistic Aspects of 1-Adamantanamine Interaction with NMDA Receptors

Feature Description Source
Mechanism of Action Open-channel block; non-competitive antagonism. nih.govnih.gov
Channel State Requirement Primarily requires agonist-induced channel opening for binding. nih.gov
Binding Site Located deep within the ion channel pore. nih.gov
Key Modulatory Effect Accelerates channel closure and stabilizes the closed state of the receptor. nih.gov
Voltage Dependence The inhibitory action is dependent on the membrane potential. nih.gov

| Dissociation | Can dissociate from the channel, a process accelerated by channel opening. | nih.gov |

Serotonin 1A (5-HT1A) receptors are high-affinity G protein-coupled receptors that play a significant role in neuromodulation, influencing emotion and behavior. nih.gov The binding affinity and selectivity of compounds for this receptor are critical determinants of their pharmacological profile. Affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. researchgate.netnih.gov For instance, studies on novel arylpiperazinyl derivatives have identified compounds with sub-nanomolar affinities for the 5-HT1A receptor, with Ki values as low as 0.5 nM. nih.gov Such high affinity often correlates with potent functional activity, such as antagonism at the receptor. researchgate.netnih.gov Selectivity is assessed by comparing the binding affinity for the target receptor (5-HT1A) against a panel of other receptors, such as other serotonin receptor subtypes (e.g., 5-HT2A) or different neurotransmitter receptors. nih.govresearchgate.net A compound is considered selective if it exhibits significantly higher affinity for the 5-HT1A receptor over others.

1-Adamantanamine and its N-alkyl derivatives interact with the ionic channels of the nicotinic acetylcholine (B1216132) receptor (nAChR) as non-competitive inhibitors. nih.govnih.gov This interaction has been demonstrated in studies on various nAChR subtypes, including the rapidly desensitizing α7-containing receptors and the more slowly desensitizing α4β2 and α3β4 receptors found in hippocampal neurons. nih.gov The inhibitory effect involves actions on both the open and closed conformations of the receptor channel. nih.gov

The blockade is concentration-dependent and, for certain receptor subtypes like the α7 nAChR, also voltage-dependent, with greater inhibition observed at negative membrane potentials. nih.govnih.gov Amantadine shortens the decay phase of nAChR currents and can alter the relationship between the time constant of decay and the membrane potential. nih.govnih.gov Structure-activity relationship studies show that N-alkyl substitutions on the adamantanamine core significantly increase the potency of nAChR inhibition. For example, N,N-diethyl-amantadine is substantially more potent than the parent compound, amantadine, in blocking the end-plate current. nih.gov This is also reflected in binding assays, where derivatives show a higher affinity for inhibiting the binding of perhydrohistrionicotoxin (B1200193), a known ion channel site ligand. nih.gov

Table 2: Inhibitory Potency of 1-Adamantanamine and N-Alkyl Analogues on nAChR Function

Compound Inhibition of End-Plate Current (EPC) at -90 mV (IC50) Inhibition of [3H]H12-HTX Binding (Ki) Source
1-Adamantanamine (Amantadine) 64 µM 60 µM nih.gov
N-methyl-amantadine (NMA) 42 µM 30 µM nih.gov
N-ethyl-amantadine (NEA) 19 µM 15 µM nih.gov
N-propyl-amantadine (NPA) < 1.0 µM 40 µM nih.gov
N-butyl-amantadine (NBA) < 2.0 µM 40 µM nih.gov

| N,N-diethyl-amantadine (NNDEA) | < 0.5 µM | 15 µM | nih.gov |

Viral Target Mechanism Studies in Preclinical Systems

The primary antiviral mechanism of 1-adamantanamine against the influenza A virus is the inhibition of the M2 protein, a viral ion channel. nih.govnih.gov The M2 protein forms a homotetrameric proton-selective channel embedded in the viral envelope. nih.govtubitak.gov.tr This channel is crucial for the viral life cycle; upon viral entry into a host cell's endosome, the acidic environment of the endosome activates the M2 channel. nih.govnih.gov This activation allows protons to flow from the endosome into the virion's interior, lowering the internal pH. nih.govyoutube.com The acidification facilitates the dissociation of the viral matrix protein (M1) from the viral ribonucleoprotein complexes, a critical step known as uncoating, which is necessary for the release of the viral genome into the cytoplasm for replication. nih.govnih.gov

1-Adamantanamine functions as a direct channel blocker. researchgate.net It binds with high affinity to a site within the water-filled pore of the M2 channel tetramer. nih.govnih.gov This binding physically occludes the channel, preventing the translocation of protons into the virus. nih.govresearchgate.net By blocking this proton influx, amantadine prevents the necessary acidification of the viral core, thereby inhibiting the uncoating process and halting viral replication at an early stage. nih.govyoutube.com The binding site is located in the transmembrane domain of the channel, in a region defined by key amino acid residues such as Val27 and Ser31. nih.gov The proton-selective filter of the channel, which involves a critical histidine residue (His37), is located adjacent to this drug-binding cavity. nih.gov

Molecular dynamics (MD) simulations have provided significant insights into the atomic-level interactions between adamantane (B196018) derivatives and the M2 proton channel. nih.govtubitak.gov.trresearchgate.net These computational studies complement experimental data by visualizing the binding modes of the inhibitor and elucidating the structural basis of channel blockade. nih.govmdpi.com Simulations have confirmed that the primary binding site for 1-adamantanamine is inside the channel pore. nih.govmdpi.com

MD simulations show the adamantane cage lodged within the transmembrane portion of the channel, sterically hindering the passage of water molecules and protons. researchgate.net The simulations reveal specific interactions, such as van der Waals contacts, between the drug and the side chains of pore-lining amino acid residues. researchgate.net These models have been crucial for understanding the mechanisms of drug resistance. For instance, simulations of M2 channels with common resistance mutations, such as V27A or S31N, demonstrate how these changes can alter the size and shape of the binding pocket, reducing the binding affinity of amantadine and rendering it ineffective. nih.govnih.gov Furthermore, these computational approaches are used to explore how inhibitors affect the channel's conformational dynamics and the energetics of proton binding to the crucial His37 residues, providing a more complete picture of the inhibition mechanism. nih.govtubitak.gov.tr

Molecular and Cellular Mechanistic Investigations of 1-Adamantanamine in Preclinical Models

Mechanisms of Viral Resistance Development in In Vitro Models

Mechanisms of Viral Resistance Development in In Vitro Models

The development of viral resistance to 1-adamantanamine and related compounds, particularly in the context of influenza A virus, has been extensively studied in laboratory settings. A primary mechanism for inducing resistance involves the serial passage of the virus in cell cultures in the presence of the drug. This selective pressure rapidly leads to the emergence of resistant viral variants.

Genetic analyses of these resistant strains have consistently identified mutations within the gene encoding the M2 protein, which forms a proton channel essential for viral uncoating. nih.gov High-level resistance is conferred by single amino acid substitutions at specific positions within the transmembrane domain of the M2 protein. nih.gov Key residues where resistance-conferring mutations occur include positions 26, 27, 30, 31, and 34. The S31N mutation, a change from serine to asparagine at position 31, is one of the most frequently observed mutations and is widespread in circulating influenza A strains, rendering them resistant to adamantanes. nih.goveuropa.eu

The emergence of these mutations can occur swiftly, often within 3 to 5 days of drug exposure in clinical scenarios, with resistant viruses being detected in 30-50% of treated individuals. nih.gov This rapid selection and the high fitness of the resistant variants have significantly limited the clinical utility of this class of antivirals against influenza. nih.gov

Interestingly, newer adamantane derivatives have been synthesized that show efficacy against strains with the common S31N mutation. In vitro studies with these novel compounds indicate that resistance develops much more slowly and, when it does, it is not associated with mutations in the M2 protein, suggesting an alternative mechanism of action.

Ion Channel and Transporter Modulation

Effects on Calcium and Rubidium Ion Fluxes in Isolated Cellular Models

The direct effects of 1-adamantanamine fumarate on calcium and rubidium ion fluxes are not extensively detailed in the available preclinical literature. However, the broader class of adamantane derivatives is known to interact with various ion channels. Amantadine has been noted to have potential antagonistic effects at the N-methyl-D-aspartate (NMDA) receptor, which functions as a calcium channel. nih.gov This interaction can modulate calcium influx, a critical process in neuronal signaling and excitotoxicity. nih.govnih.gov Excessive stimulation of glutamate receptors, such as the AMPA receptor, leads to an elevation of intracellular calcium levels. nih.gov The modulation of NMDA receptors by amantadine suggests an indirect influence on calcium homeostasis, which is crucial for numerous cellular functions, from neurotransmitter release to gene transcription. nih.govmoleculardevices.com While specific studies detailing this compound's precise impact on Ca2+ and Rb+ fluxes in isolated cellular models are limited, its known interactions with calcium-permeable channels like the NMDA receptor point to a role in modulating intracellular calcium dynamics.

Membrane Potential Alterations in Excitable Cell Systems

In studies using excitable cell systems, such as frog sartorius muscle, 1-adamantanamine (amantadine) and its N-alkyl analogues have been shown to modulate electrical properties without altering the resting membrane potential. nih.gov However, these compounds do prolong the duration of the directly elicited action potential. nih.gov

Further investigation into their effects on end-plate currents (EPCs) reveals a more complex interaction with ion channels. All tested adamantane compounds induced a concentration-dependent depression of the peak EPC amplitude at negative membrane potentials (e.g., -90 mV). nih.gov This suggests a blockage of the ionic channels of the nicotinic acetylcholine receptor. The potency of this inhibition varied among the different analogues. nih.gov At higher concentrations, the compounds also reversed the slope of the relationship between the time constant of EPC decay and the membrane potential, indicating a complex, voltage-dependent channel interaction. nih.gov

Table 1: Potency of Amantadine and its N-Alkyl Analogues in Inhibiting End-Plate Current (EPC) at -90 mV nih.gov
CompoundPotency (Concentration for Inhibition)
N,N-diethyl-amantidine (NNDEA)< 0.5 µM
N-propyl-amantadine (NPA)< 1.0 µM
N-butyl-amantadine (NBA)< 2.0 µM
N-ethyl-amantadine (NEA)19 µM
N-methyl-amantadine (NMA)42 µM
Amantadine (1-Adamantanamine)64 µM

Enzyme Inhibition Profiles in Preclinical Studies

Urease Inhibition Studies with Adamantanamine Conjugates

Recent preclinical research has explored the potential of adamantanamine derivatives as enzyme inhibitors, specifically targeting urease. A series of novel amantadine-thiourea conjugates were synthesized and evaluated for their in vitro inhibitory activity against Jack bean urease. nih.govdntb.gov.uanih.gov

The studies revealed that the entire series of synthesized conjugates exhibited significantly more potent urease inhibition than the standard inhibitor, thiourea. nih.gov Structure-activity relationship (SAR) analyses indicated that the nature of the substitution on the thiourea moiety played a critical role in the inhibitory activity. Generally, conjugates with alkyl chains were more potent than their aryl analogues. nih.gov

One of the most effective compounds identified was N-(adamantan-1-ylcarbamothioyl)octanamide, which possesses a 7-carbon alkyl chain. This compound demonstrated excellent activity with an IC50 value of 0.0085 ± 0.0011 µM, highlighting the importance of the long alkyl chain for potent enzyme inhibition. nih.govnih.gov Among the aryl derivatives, N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide was the most efficient, with an IC50 value of 0.0087 ± 0.001 µM. nih.govnih.gov

Kinetic mechanism studies performed using Lineweaver-Burk plots determined that the mode of inhibition for the most potent compounds was non-competitive. nih.gov This finding was supported by in silico molecular docking simulations, which suggested that the compounds bind to amino acid residues outside the enzyme's catalytic site. nih.gov

Table 2: In Vitro Urease Inhibitory Activity (IC50) of Selected Adamantanamine Conjugates nih.govnih.gov
CompoundSubstitutionIC50 (µM)
N-(adamantan-1-ylcarbamothioyl)octanamide7-Carbon Alkyl Chain0.0085 ± 0.0011
N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide2-Chlorophenyl0.0087 ± 0.001
Thiourea (Standard)-21.25 ± 0.13

Exploratory Biological Activities in In Vitro and In Vivo Animal Models

Insulin Secretion Modulation in Pancreatic Beta-Cell Models

Preclinical investigations using mouse pancreatic islets have revealed that 1-adamantanamine acts as an insulin secretagogue, directly stimulating the release of insulin from beta-cells. nih.govnih.gov The mechanism of action is multifaceted and involves the modulation of ion channel activity and intracellular calcium dynamics.

At non-stimulatory glucose concentrations (3 mM), 1-adamantanamine has been shown to inhibit the efflux of 86Rb+, a marker for potassium ion (K+) movement, from islet cells. nih.govnih.gov This inhibition of K+ efflux leads to depolarization of the beta-cell membrane, which in turn triggers electrical activity. The depolarization activates voltage-dependent calcium channels, facilitating the influx of extracellular calcium (Ca2+) into the cell. This rise in intracellular Ca2+ concentration is a critical step that ultimately triggers the exocytosis of insulin-containing granules. nih.govnih.gov Studies have demonstrated that in the absence of extracellular Ca2+, the insulin secretory response to 1-adamantanamine is abolished. nih.govnih.gov

Interestingly, at stimulatory glucose concentrations (10 mM), 1-adamantanamine potentiates glucose-stimulated insulin secretion. nih.govnih.gov Under these conditions, it enhances electrical activity by lengthening the slow waves with spikes, leading to augmented Ca2+ uptake and a further increase in insulin release. nih.govnih.gov The effects of 1-adamantanamine on insulin secretion are dose-dependent, with a threshold concentration for stimulation observed at 10 microM. nih.govnih.gov

The chemical structure of the adamantane derivative is crucial for its insulinotropic activity. The presence of an amino group is a key determinant. For instance, 2-adamantanamine exhibits similar potency to 1-adamantanamine. However, replacing the amino group with a carboxyl group (1-adamantanecarboxylic acid) reduces its effectiveness by approximately 65%, and substitution with a hydroxyl group (1-adamantanol) completely suppresses its insulin-releasing activity. nih.govnih.gov

Table 1: Effect of 1-Adamantanamine on Pancreatic Beta-Cell Activity

ConditionParameterEffect of 1-Adamantanamine (1 mM)
Non-Stimulatory Glucose (3 mM)86Rb+ EffluxInhibited
Beta-Cell MembraneDepolarized
45Ca2+ Uptake and EffluxStimulated
Insulin ReleaseTriggered
Stimulatory Glucose (10 mM)86Rb+ EffluxIncreased
Electrical ActivityPotentiated
45Ca2+ Uptake and EffluxAugmented
Insulin ReleaseIncreased

Neurotransmitter System Modulation (e.g., Dopamine) in Animal Brain Models

In animal brain models, 1-adamantanamine has been shown to modulate neurotransmitter systems, with a notable impact on the dopaminergic system. Research indicates that it can enhance dopamine function by influencing its release and reuptake. nih.gov

Studies using rat models of traumatic brain injury have demonstrated that chronic administration of amantadine, the active component of this compound, can ameliorate deficits in dopamine release. nih.gov In injured animals, the reuptake rate of dopamine was observed to be prolonged. However, treatment with amantadine helped to normalize this reuptake rate, bringing it closer to that of the control group. nih.gov This modulation of dopamine dynamics is believed to contribute to the observed behavioral recovery in these models. nih.gov

Further investigations have revealed that amantadine protects dopamine neurons from toxicity induced by substances like MPP+ and lipopolysaccharide (LPS) in rat midbrain cultures. nih.gov This neuroprotective effect is mediated, at least in part, by the modulation of glial cells. Amantadine has been found to reduce the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation and neuronal damage. nih.gov Additionally, it induces the expression of Glial Cell-Derived Neurotrophic Factor (GDNF) in astroglia, a supportive neurotrophic factor that promotes the survival of dopamine neurons. nih.gov

Small animal SPECT imaging in rats has shown that 1-adamantanamine can reduce the binding of a specific radioligand ([123I]IBZM) to dopamine D2/3 receptors in key brain regions like the nucleus accumbens and caudate-putamen. researchgate.net This reduction in binding suggests an increased availability of endogenous dopamine in the synaptic cleft, as the released dopamine competes with the radioligand for receptor binding sites. researchgate.net

Table 2: Modulation of Dopamine System by 1-Adamantanamine in Animal Models

ModelParameterEffect of 1-Adamantanamine
Rat Model of Traumatic Brain InjuryDopamine ReleaseReversed deficits
Dopamine Reuptake RateNormalized prolonged reuptake
Rat Midbrain CulturesMicroglial ActivationReduced
GDNF Expression in AstrogliaInduced
Rat Brain (SPECT Imaging)Dopamine D2/3 Receptor BindingReduced (indicating increased dopamine availability)

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Correlation of Adamantane (B196018) Structural Motifs with Receptor Binding Affinities

The biological activity of 1-adamantanamine derivatives is fundamentally linked to the distinct structural motifs of the adamantane cage and the strategic placement of functional groups. The adamantane moiety itself is not merely a passive carrier but an active participant in receptor binding, often referred to as a "lipophilic bullet". nih.govmdpi.com The two primary components dictating receptor interaction are the bulky, rigid hydrocarbon cage and the amino group, which act as co-pharmacophores. nih.gov The optimization of both these features is essential for potent biological activity. nih.gov

For instance, in the context of N-methyl-D-aspartate (NMDA) receptor antagonism, the adamantane cage plays a critical role. Studies comparing the binding affinities of various 1-aminoadamantanes have demonstrated this relationship. Amantadine (B194251) (1-adamantanamine) and its derivative memantine (B1676192) (3,5-dimethyl-1-amino-adamantane) show distinct affinities for the phencyclidine (PCP) binding site within the NMDA receptor ion channel. researchgate.net This suggests that the adamantane structure provides the necessary bulk and lipophilicity to interact effectively with the channel pore.

Similarly, the antiviral activity against the Influenza A virus is mediated by the interaction of the adamantane cage with the M2 proton channel. nih.gov The cage structure physically blocks the channel, preventing the viral uncoating process. nih.gov The affinity for this target is highly dependent on the integrity and shape of the adamantane core. Derivatives with smaller cages, such as bis-noradamantanes, have been shown to be less potent, underscoring the importance of the specific size and shape of the C10 cage for optimal binding. nih.gov

Furthermore, 1-aminoadamantane derivatives have been shown to interact with sigma binding sites in the human frontal cortex. The affinity for these sites varies among different derivatives, indicating that the adamantane scaffold is a key determinant for this interaction as well. nih.gov

Influence of Specific Substitutions on Biological Activity Spectrum

Modifications to the basic 1-adamantanamine structure, either on the cage or the amino group, have profound effects on the compound's biological activity and spectrum.

Substitutions on the Adamantane Cage: Adding substituents to the adamantane nucleus can significantly alter receptor affinity. A prime example is the comparison between amantadine and memantine. The addition of two methyl groups at the 3 and 5 positions of the adamantane cage in memantine results in a compound with different NMDA receptor binding properties compared to the unsubstituted amantadine. researchgate.net These substitutions influence how the molecule fits within the binding site of the receptor channel.

Substitutions on the Amino Group: Alkylation of the primary amine of 1-adamantanamine also modulates its activity. For anti-influenza A activity, increasing the size of N-substituents generally leads to diminished potency. nih.gov However, the introduction of a methyl group on the alpha-carbon of the amino group, as seen in rimantadine (B1662185) (α-methyl-1-adamantanemethylamine), results in a compound that is more potent than amantadine against certain viral strains. researchgate.net

Studies on N-alkyl analogues of amantadine revealed varied effects on the ionic channels of the nicotinic acetylcholine (B1216132) receptor. acs.org The potency of these analogues in blocking the receptor did not correlate with their antiviral activity, demonstrating that specific substitutions can steer the compound's activity towards different biological targets. acs.org For example, N-ethyl-amantidine and N,N-diethyl-amantidine showed the highest affinity for inhibiting the binding of perhydrohistrionicotoxin (B1200193) to the receptor's ionic channel, being more potent than amantadine itself. acs.org

The position of the amino group on the adamantane cage is also critical. While 1-adamantanamine is an effective antiviral, its isomer 2-adamantanamine is significantly less potent, highlighting the stringent structural requirement for the amino group to be at a tertiary bridgehead carbon. nih.gov

Table 1: Influence of Substitutions on the Biological Activity of 1-Adamantanamine Derivatives
CompoundSubstitutionEffect on Biological ActivityPrimary Target(s)
MemantineTwo methyl groups on the adamantane cage (positions 3 and 5)Alters NMDA receptor binding affinity compared to amantadine. researchgate.netNMDA Receptor
Rimantadineα-methyl group added to the aminoethyl side chainIncreased antiviral potency against Influenza A compared to amantadine. researchgate.netInfluenza M2 Channel
N-alkyl-amantidinesAlkyl groups (methyl, ethyl, propyl, etc.) on the nitrogen atomVariable potency on nicotinic acetylcholine receptors; generally decreased antiviral activity with larger substituents. nih.govacs.orgNicotinic Acetylcholine Receptor, Influenza M2 Channel
2-AdamantanamineAmino group at the secondary (non-bridgehead) positionSignificantly less potent antiviral activity compared to 1-adamantanamine. nih.govInfluenza M2 Channel

Stereoelectronic Requirements for Optimal Pharmacological Effects

The pharmacological effects of 1-adamantanamine derivatives are governed by precise stereoelectronic and conformational requirements. The term "stereoelectronic" refers to the influence of the three-dimensional arrangement of orbitals and electronic charge distribution on the molecule's stability and reactivity. Even minor changes to these properties can dramatically impact a drug's ability to interact with its target. nih.gov

The interaction with the Influenza A M2 proton channel is a clear example of this principle. The ability of an adamantane derivative to block this channel is highly sensitive to its conformation and electronic properties. nih.gov The rigid, symmetric structure of adamantane ensures a specific spatial presentation of the key pharmacophoric elements—the cage and the amino group. Computational studies, including conformational analysis using molecular mechanics and DFT calculations, have been employed to identify the most stable conformers of adamantane derivatives, which are presumed to be the biologically active forms. nih.gov The most stable conformers often adopt specific geometries that optimize interactions with the target, such as the orientation of carbonyl and thiosulfonyl groups in acyl-thiourea derivatives. nih.gov

For optimal activity, the interacting orbitals of the drug and the receptor must have the correct orientation. rsc.org The primary amino group of 1-adamantanamine is crucial; at physiological pH, it is protonated, carrying a positive charge. This charged group is thought to interact with specific negatively charged or polar residues within the target ion channel, while the hydrocarbon cage engages in hydrophobic or van der Waals interactions. The precise positioning of this positive charge relative to the bulky cage is a key stereoelectronic requirement for the open-channel block mechanism at both the M2 and NMDA receptor channels. nih.gov Derivatives where this spatial relationship is altered, for instance by moving the amino group to the 2-position, show a significant loss of activity. nih.gov

Impact of Lipophilicity and Cage-Like Structure on Biological Membrane Crossing Properties

A defining characteristic of the adamantane scaffold is its high lipophilicity, a property that significantly influences the pharmacokinetic profile of its derivatives. nih.govmdpi.comresearchgate.net The cage-like, diamondoid structure provides a bulky, non-polar surface area that facilitates passage across biological membranes, including the blood-brain barrier (BBB). nih.govmdpi.com

The incorporation of an adamantyl group into a molecule generally increases its lipophilicity, which can enhance its ability to partition into the lipid bilayer of cell membranes. nih.govmdpi.com This property is crucial for drugs targeting the central nervous system (CNS), as it allows them to cross the BBB and reach their intended targets. nih.gov The enhanced CNS penetration of adamantane derivatives is a well-documented attribute contributing to their use in neurological disorders. nih.gov

Molecular dynamics simulations have shown that adamantane derivatives like amantadine and rimantadine preferentially locate at the interfacial region of a lipid bilayer. nih.gov The cage structure serves as a lipophilic anchor that can be incorporated into the lipid core of the membrane. nih.govmdpi.com The ability of the molecule to cross the membrane is thought to depend on its protonation state, with the uncharged (deprotonated) form being more likely to permeate through the hydrophobic core of the bilayer. nih.gov The rigid cage structure not only contributes to lipophilicity but also protects nearby functional groups from metabolic degradation, which can enhance the stability and distribution of the drug in plasma. nih.gov

Systematic SAR Approaches for Identifying Key Pharmacophores and Active Regions

Systematic SAR studies, often aided by computational modeling, have been instrumental in identifying the key pharmacophoric features of 1-adamantanamine derivatives and refining their structures for improved potency and selectivity. These approaches involve synthesizing and testing a series of related compounds to methodically probe the effect of structural modifications on biological activity. nih.gov

A key finding from decades of SAR on adamantane antivirals is the identification of two essential co-pharmacophores: the bulky hydrocarbon cage and the amino group. nih.gov The optimal activity depends on the fine-tuning of both parts. For example, systematic screening has shown that the adamantane cage is superior to smaller cages like noradamantane for antiviral activity. nih.gov

Modern drug design increasingly relies on computational techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. researchgate.netmdpi.comnih.gov Methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D steric and electrostatic properties of molecules with their biological activity. researchgate.netmdpi.com These models generate contour maps that highlight regions where bulky groups or specific electrostatic charges are favorable or unfavorable for activity, guiding the synthesis of more potent analogues. researchgate.net

Pharmacophore modeling is another powerful tool used to distill the essential structural features required for a molecule to bind to a specific receptor. rsc.orgnih.gov For NMDA receptor antagonists, pharmacophore models have been developed that define the crucial spatial arrangement of features like hydrophobic regions and hydrogen bond donors/acceptors. rsc.orgnih.gov These models confirm that the adamantane cage serves as a critical hydrophobic feature that fits into a corresponding pocket in the receptor. Such systematic approaches allow for the rational design of new derivatives with enhanced therapeutic properties. nih.govmdpi.com

Table 2: Key Pharmacophoric Features of 1-Adamantanamine Derivatives
Pharmacophoric FeatureStructural CorrelateRole in Biological ActivityRelevant Target(s)
Hydrophobic/Lipophilic BulkThe tricyclic adamantane cageOccupies hydrophobic pockets in receptor channels; facilitates membrane crossing. nih.govrsc.orgNMDA Receptor, Influenza M2 Channel
Positive Ionizable GroupThe primary amino group (protonated at physiological pH)Forms electrostatic interactions with polar/charged residues within the ion channel pore. nih.govNMDA Receptor, Influenza M2 Channel
Defined Spatial RelationshipThe fixed distance and orientation between the cage and the amino groupEnsures precise positioning for effective channel blocking. nih.govNMDA Receptor, Influenza M2 Channel

Advanced Preclinical Research Methodologies

In Vitro Pharmacological Assay Development and Validation

The preclinical evaluation of 1-adamantanamine's antiviral properties has been extensively reliant on the development and validation of in vitro pharmacological assays. Cell culture-based models are fundamental in determining the compound's efficacy and mechanism of action against influenza A virus. nih.govnih.gov These assays provide a controlled environment to study dose-related inhibition of viral replication. nih.gov

A primary method used is the plaque reduction assay, often conducted in Madin-Darby canine kidney (MDCK) cells, which are a standard model for influenza virus research. nih.govresearchgate.net In these assays, cell monolayers are infected with the virus and treated with varying concentrations of the compound. The inhibitory activity is quantified by measuring the reduction in the formation of viral plaques. The 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of viral replication, is a key parameter derived from these studies. nih.gov

Investigations have demonstrated that 1-adamantanamine selectively inhibits influenza A viruses, with no activity against influenza B or C viruses, as these strains lack the M2 integral membrane protein, the target of adamantanes. nih.gov Studies have reported a range of IC₅₀ values against different influenza A strains, though the emergence of resistant strains has shown significantly reduced susceptibility. nih.govplos.org For instance, against susceptible strains, IC₅₀ values can be quite low, whereas resistant strains may require concentrations over 250 times higher. plos.org

The mechanism of action has been elucidated through these cell-based studies. It is understood that 1-adamantanamine does not directly inactivate the virus (virucidal effect) nor does it prevent the virus from adsorbing to the host cell. nih.govnih.gov Instead, its primary antiviral activity stems from interfering with a post-adsorption stage of the viral life cycle. nih.govnih.gov Specifically, it targets the viral M2 ion channel, which is crucial for the uncoating process—the release of the viral genome into the cytoplasm. nih.govdtic.mil By blocking this channel, the compound prevents the expression of the viral genome, thereby halting the replication process before it can begin. nih.govdtic.mil

Table 1: In Vitro Inhibitory Activity of 1-Adamantanamine Against Various Influenza A Strains

Virus StrainCell LineIC₅₀ (µg/mL)Reference
Influenza A/PR/8/34 (H1N1)MDCK0.062 to >50 nih.gov
Influenza A/NWS/33 (H1N1)MDCK0.062 to >50 nih.gov
Influenza A/Suita/1/89 (H1N1)MDCK0.062 to >50 nih.gov
Influenza A/Kitakyushu/159/93 (H3N2)MDCK0.062 to >50 nih.gov
Amantadine-Resistant Strain (CA10)MDCK16-20 plos.org

Beyond virology, in vitro systems have been developed to investigate the neurological effects of 1-adamantanamine. Isolated tissue and organ perifusion systems, particularly microdialysis in specific brain regions, are used to study its influence on neurotransmitter secretion. These methodologies allow for the real-time measurement of extracellular neurotransmitter levels in brain tissue.

One such advanced preclinical methodology involves using microdialysis probes implanted in specific brain regions of freely moving rats. mdpi.com A study utilizing this technique investigated the effects of 1-adamantanamine on the release of L-glutamate. Perfusion of the compound into brain areas such as the globus pallidus and entopeduncular nucleus resulted in a significant increase in the extracellular concentration of L-glutamate. mdpi.com This effect was found to be mediated by the activation of the cystine/glutamate (B1630785) antiporter (system Xc-), a membrane transporter. mdpi.com These findings demonstrate that 1-adamantanamine can directly modulate astroglial systems and synaptic transmission, providing a mechanistic basis for its observed effects in neurological conditions. mdpi.com

In Vivo Animal Model Systems for Mechanistic Research

In vivo animal models are critical for validating the in vitro efficacy of 1-adamantanamine and for studying its effects on viral pathogenesis and transmission in a whole-organism context. Mice are a commonly used model for influenza research, where they are intranasally infected with the virus to induce a respiratory infection that mimics aspects of human influenza. nih.govactanaturae.ru In these models, the efficacy of the compound is assessed by measuring reductions in mortality, weight loss, and viral titers in the lungs. actanaturae.ru Studies in mice have shown that 1-adamantanamine can provide significant antiviral activity, even when treatment is delayed for up to 72 hours post-infection. nih.gov

Avian models, such as chickens, have also been employed to study the biological properties of 1-adamantanamine-resistant influenza A viruses. nih.gov Research using an avian influenza strain demonstrated that resistant variants could be selected that were not only virulent but also genetically stable and capable of competing with the wild-type virus for transmission to susceptible hosts, even without the selective pressure of the drug. nih.gov This highlights the potential for resistant mutants to maintain biological fitness, a crucial finding for understanding the clinical implications of resistance. nih.gov

The neuroprotective and neuro-modulatory properties of 1-adamantanamine have been investigated using various animal models of neurological disorders.

Parkinson's Disease Models: Rodent models are frequently used to study Parkinson's disease. One common model involves creating unilateral lesions in the dopamine-producing cells of the brain using the neurotoxin 6-hydroxydopamine (6-OHDA). nih.gov In these 6-OHDA-lesioned rats, researchers have used extracellular single-unit recordings to measure neuronal activity in the subthalamic nucleus (STN). Studies have shown that 1-adamantanamine significantly increases STN firing rates in both lesioned and intact animals, an effect that contrasts with other NMDA receptor antagonists, suggesting a complex mechanism of action. nih.gov

Traumatic Brain Injury (TBI) Models: The effects of 1-adamantanamine on recovery from TBI have been evaluated in adult rats subjected to lateral fluid percussion injury, a model that simulates the mechanical forces of a brain injury. nih.govscienceopen.com In these studies, the compound was shown to improve cognitive outcomes and increase the survival of hippocampal neurons. nih.gov Other research in TBI rat models has demonstrated that chronic treatment with 1-adamantanamine can reverse deficits in dopamine release and ameliorate impairments in cognitive and motor learning. nih.gov

Spinal Cord Ischemia Models: A rabbit model of spinal cord ischemia/reperfusion injury (SCIRI) has been used to examine the neuroprotective characteristics of 1-adamantanamine. turkishneurosurgery.org.tr In this model, the compound demonstrated antioxidant, anti-inflammatory, and anti-apoptotic effects, contributing to its neuroprotective properties. turkishneurosurgery.org.tr

Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Preclinical Species

The study of Absorption, Distribution, Metabolism, and Excretion (ADME), collectively known as pharmacokinetics, is a fundamental component of preclinical research. srce.hrmsdvetmanual.com These studies are essential to understand how an organism processes a compound, which informs the assessment of its efficacy and safety profile. srce.hrresearchgate.net

Preclinical ADME studies for 1-adamantanamine have been conducted in various animal species, including mice and dogs. nih.govsemanticscholar.org The primary goal of these studies is to characterize the compound's journey through the body.

Absorption: This phase investigates how the compound enters the bloodstream from the site of administration. msdvetmanual.com

Distribution: This refers to the translocation of the compound via the bloodstream to various tissues and organs. msdvetmanual.com Lipid-soluble compounds are more likely to be distributed into fat depots. msdvetmanual.com

Metabolism: This process involves the chemical modification of the compound by the body, primarily in the liver, to facilitate its removal. msdvetmanual.com

Excretion: This is the final removal of the compound and its metabolites from the body, often via urine or feces. msdvetmanual.comsci-hub.se

In preclinical species, as in humans, 1-adamantanamine is primarily excreted unchanged in the urine. sci-hub.se Pharmacokinetic studies in animals have been reported, providing foundational data on its absorption, distribution, and elimination profiles. nih.govsemanticscholar.orgsci-hub.se This information is critical for bridging the gap between preclinical efficacy studies and human clinical trials.

Pharmacodynamic (PD) Biomarker Identification and Quantification in Preclinical Investigations

Pharmacodynamic (PD) biomarkers are measurable indicators that show a drug is having its intended effect on the body. veedalifesciences.com In preclinical investigations of 1-adamantanamine, the identification and quantification of PD biomarkers are essential to demonstrate target engagement and proof of mechanism. researchgate.net

Given 1-adamantanamine's mechanisms of action, preclinical PD studies focus on biomarkers related to its antiviral and neurological activities.

Antiviral Activity: In preclinical models of influenza A infection, direct measures of viral replication serve as key PD biomarkers. These can be quantified by measuring the reduction in viral load or yield in treated cells or animals. umich.edu Techniques include plaque assays, determination of viral hemagglutinin production, or assessment of virus-induced cytopathic effects. umich.edu

Neurological Activity: As an N-methyl-D-aspartate (NMDA) receptor antagonist with effects on dopamine systems, preclinical studies use biomarkers that reflect these actions. researchgate.net This can include measuring changes in neurotransmitter levels (e.g., dopamine and its metabolites) in specific brain regions of animal models. Furthermore, behavioral tests in animal models of Parkinson's disease or depression can serve as functional PD readouts. researchgate.net

A crucial aspect of these investigations is establishing a relationship between the concentration of 1-adamantanamine in the plasma or target tissue (pharmacokinetics) and the observed effect on the biomarker (pharmacodynamics). This PK/PD relationship is vital for predicting effective dose ranges for later clinical trials. nih.gov

Table 4: Potential Preclinical Pharmacodynamic Biomarkers for 1-Adamantanamine

Therapeutic AreaBiomarkerMeasurement Method
Antiviral Influenza A Viral TiterPlaque Assay, TCID50 (Tissue Culture Infectious Dose 50)
Antiviral Inhibition of Cytopathic EffectMicroscopic evaluation of cell culture
Neurological Dopamine Levels in StriatumMicrodialysis followed by HPLC-EC (High-Performance Liquid Chromatography with Electrochemical Detection)
Neurological NMDA Receptor OccupancyPositron Emission Tomography (PET) imaging with a specific radioligand (in advanced models)
Neurological Reduction in Abnormal Involuntary MovementsBehavioral rating scales in animal models of dyskinesia

Analytical Methodologies for Research Applications

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatographic methods are fundamental in the separation and analysis of 1-Adamantanamine, often referred to as amantadine (B194251), and its related compounds. Due to the compound's lack of a strong chromophore, direct detection can be challenging, necessitating derivatization or the use of highly sensitive detectors. acs.orgwisdomlib.org

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the quantitative analysis of amantadine, though it typically requires a preliminary derivatization step to introduce a UV-absorbing moiety to the molecule. nih.gov One such method involves pre-column derivatization with (2-Napthoxy) Acetyl chloride. In this approach, an isocratic separation can be achieved on an Inertsil ODS-3V column with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and methanol. The resulting derivative is then detected by a UV detector at a specific wavelength.

Another established HPLC-UV method utilizes phenylisothiocyanate (PITC) as the derivatizing agent. indexcopernicus.comijpsr.com This reaction forms an "AMT-PITC complex" which can be effectively quantified. indexcopernicus.com The separation is performed on a reverse-phase C18 column with an isocratic mobile phase of water and acetonitrile, and the eluent is monitored at 273 nm. indexcopernicus.com This method has been validated for linearity, precision, and accuracy, proving suitable for routine analysis in bulk and dosage forms. indexcopernicus.com

Table 1: HPLC-UV Method Parameters for Amantadine Analysis

Parameter Method 1 (NAC Derivatization) Method 2 (PITC Derivatization) indexcopernicus.comijpsr.com
Derivatizing Agent (2-Napthoxy) Acetyl chloride (NAC) Phenylisothiocyanate (PITC)
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm) Phenomenex C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 0.02 M Ammonium acetate buffer & Methanol (12:88) Acetonitrile & Water (60:40 v/v)
Flow Rate 1.5 mL/min 2.0 mL/min
Detection Wavelength 226 nm 250 nm or 273 nm
Linearity Range 28-171 µg/mL 10-50 µg/mL
Retention Time ~6.23 min ~7.1 min

Mass spectrometry (MS) is a highly sensitive analytical tool that provides precise mass-related data, making it invaluable for both quantifying amantadine and elucidating the structure of related compounds and metabolites. rfi.ac.ukshimadzu.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity, often eliminating the need for derivatization that is required for HPLC-UV or fluorescence methods. nih.govnih.gov

In a typical LC-MS/MS method, amantadine is separated on a C18 analytical column and detected by a triple quadrupole mass spectrometer in the positive ionization mode. nih.gov Quantitation is achieved through multiple reaction monitoring (MRM), tracking specific precursor-to-product ion transitions, such as m/z 152.1 → 135.1 for amantadine. nih.gov More advanced techniques like liquid chromatography-tandem mass spectrometry cubed (LC-MS³) further enhance selectivity by adding another fragmentation step (e.g., m/z 152.2→135.3→107.4), which reduces matrix interference and background noise. nih.gov High-resolution mass spectrometry (HRMS) complements these techniques by providing highly accurate mass measurements, which are critical for predicting chemical formulas and aiding in the structural elucidation of unknown impurities and metabolites. shimadzu.com

Table 2: Mass Spectrometry Parameters for Amantadine Quantification nih.govnih.gov

Parameter LC-MS/MS (MRM) LC-MS³
Ionization Mode Positive Positive
Amantadine Transition m/z 152.1 → 135.1 m/z 152.2 → 135.3 → 107.4
Internal Standard Amantadine-d6 Amantadine-d15
IS Transition m/z 158.0 → 141.1 m/z 167.0 → 150.3 → 118.1
Linearity Range 0.50–500 ng/mL 50–1500 ng/mL

Spectrophotometric and Potentiometric Methods in Research Settings

Beyond chromatography, spectrophotometric and potentiometric methods offer alternative approaches for the analysis of 1-Adamantanamine in research contexts.

Direct quantification of amantadine using UV-Vis spectrophotometry is hindered by the molecule's lack of a chromophoric functional group. acs.orgrjptonline.org To overcome this, methods have been developed that involve a derivatization reaction to produce a colored product that can be measured. One such approach is based on the reaction of adamantane (B196018) derivatives with bromophenol blue in an acetate buffer (pH 3.5), which forms an orange-colored ion-association complex with a maximum absorption at 408 nm. nih.govtandfonline.com

Another sensitive method involves derivatization with 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium. nih.gov This condensation reaction yields an orange-colored product with an absorption maximum at 460 nm. nih.gov These methods are simple and cost-effective, making them suitable for determining adamantane derivatives in various formulations. wisdomlib.orgnih.gov

Table 3: UV-Vis Spectrophotometric Methods for Adamantane Derivatives

Reagent Resulting Product Absorption Maxima (λmax) Linearity Range (Amantadine)
Bromophenol Blue (BB) nih.govtandfonline.com Orange-colored ion-association complex 408 nm 50.0–220.0 µg/mL
1,2-Naphthoquinone-4-sulphonate (NQS) nih.gov Orange-colored condensation product 460 nm 5–80 µg/mL

Potentiometric methods using ion-selective electrodes (ISEs) provide a direct, rapid, and environmentally friendly way to determine amantadine concentration without requiring sample pretreatment or derivatization. acs.orgresearchgate.net These sensors are designed to be specifically responsive to the amantadinium cation. nih.gov One type of ISE involves a PVC-membrane fabricated with a plasticizer like nitrophenyl octyl ether and a cation exchanger such as phosphomolybdic acid. acs.orgresearchgate.net The sensor exhibits a near-Nernstian response over a wide linear range. acs.orgresearchgate.net

Another approach utilizes a chemically modified carbon-paste electrode, where β-cyclodextrin is used as the modifier. nih.gov This type of electrode has demonstrated high sensitivity, with a detection limit in the nanomolar range, and a rapid response time. nih.gov These ISE methods are advantageous as they can be used for real-time analysis in colored and turbid solutions, such as in dissolution monitoring experiments. acs.orgacs.org

Table 4: Ion-Selective Electrodes for Amantadine Detection

Electrode Type Key Components Linear Range Detection Limit
PVC Membrane ISE acs.orgresearchgate.net PVC, nitrophenyl octyl ether (plasticizer), phosphomolybdic acid (cation exchanger) 4.57 x 10⁻⁷– 1.0 x 10⁻² M Not specified
Modified Carbon-Paste Electrode nih.gov Carbon paste, β-cyclodextrin (modifier) 6.3 x 10⁻¹⁰–7.1 x 10⁻⁷ M 6.3 x 10⁻¹⁰ M

Pre-Column Derivatization Strategies for Enhanced Analytical Sensitivity

Pre-column derivatization is a crucial strategy in the analysis of 1-Adamantanamine, particularly for chromatographic techniques like HPLC. indexcopernicus.com Since the molecule lacks native chromophores or fluorophores, derivatization is employed to attach a tag that allows for sensitive detection by UV or fluorescence detectors. nih.govindexcopernicus.com This chemical modification significantly enhances the sensitivity and selectivity of the analytical method.

A variety of reagents have been successfully used to derivatize the primary amine group of amantadine. indexcopernicus.comresearchgate.net The choice of reagent depends on the desired detection method (UV or fluorescence) and the specific requirements of the analysis. For example, dansyl chloride reacts with the amine to form a highly fluorescent derivative. indexcopernicus.comresearchgate.net For UV detection, reagents like (2-Napthoxy) Acetyl chloride and phenylisothiocyanate (PITC) are effective. indexcopernicus.com Other reagents, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and o-phthalaldehyde (B127526) (OPA), are also widely used, particularly for fluorescence detection. researchgate.netnih.gov

Table 5: Common Pre-Column Derivatization Reagents for Amantadine Analysis

Derivatization Reagent Detection Method Reference
(2-Napthoxy) Acetyl chloride HPLC-UV
Phenylisothiocyanate (PITC) HPLC-UV indexcopernicus.comijpsr.com
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) HPLC-Fluorescence researchgate.net
o-phthalaldehyde (OPA) (with a thiol) HPLC-Fluorescence nih.govepa.gov
Dansyl chloride HPLC-Fluorescence indexcopernicus.comresearchgate.net
9-fluorenyl methyl chloro formate (B1220265) (FMOC) HPLC-Fluorescence indexcopernicus.com

Spectroscopic Characterization Techniques for Structural Elucidation of Synthesized Compounds (e.g., NMR, IR)

The structural confirmation of synthesized 1-adamantanamine fumarate (B1241708) is established through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for elucidating the molecular structure, providing detailed information about the carbon-hydrogen framework of the adamantane cage, the olefinic nature of the fumarate counterion, and the functional groups present in the salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary analytical technique for the structural elucidation of 1-adamantanamine fumarate, offering precise information about the atomic arrangement in the molecule. Analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the unambiguous confirmation of the adamantane cage and the fumarate counterion.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals corresponding to both the 1-adamantanammonium cation and the fumarate anion.

1-Adamantanammonium Cation: The highly symmetrical adamantane cage results in a simple ¹H NMR spectrum with broad, overlapping multiplets. The protons of the adamantane cage typically appear in the upfield region. The three distinct types of protons are:

Six methylene (B1212753) protons (C-H₂) at positions 4, 6, and 10.

Six methine protons (C-H) at positions 3, 5, and 7.

Three other methylene protons (C-H₂) at positions 2, 8, and 9. The signals for these protons are often observed between approximately 1.5 and 2.1 ppm. chemicalbook.com The protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

Fumarate Anion: The fumarate moiety is characterized by a single, sharp singlet in the downfield region, typically around 6.5 ppm. hmdb.caresearchgate.net This signal corresponds to the two equivalent olefinic protons (-CH=CH-), and its integration value relative to the adamantane protons confirms the stoichiometry of the salt.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon framework.

1-Adamantanammonium Cation: Consistent with its C₃v symmetry, the protonated adamantane cage displays four distinct signals corresponding to the different carbon environments. scielo.org.za

The quaternary carbon atom (C-1) bonded to the nitrogen.

The three equivalent methine carbon atoms (C-3, C-5, C-7).

The three equivalent methylene carbon atoms (C-4, C-6, C-10).

The three methylene carbon atoms (C-2, C-8, C-9) adjacent to the methine carbons.

Fumarate Anion: The fumarate ion shows two signals: one for the olefinic carbons (-CH=CH-) and another for the carboxylate carbons (-COO⁻).

The following tables summarize the typical chemical shifts observed for the components of this compound.

Table 1: ¹H NMR Spectroscopic Data

Compound Moiety Proton Type Typical Chemical Shift (δ, ppm) Reference
1-Adamantanamine Adamantane Cage Protons (CH, CH₂) 1.42 - 2.05 (multiplets) chemicalbook.com

Table 2: ¹³C NMR Spectroscopic Data

Compound Moiety Carbon Type Typical Chemical Shift (δ, ppm) Reference
Adamantane Methine Carbons (CH) 28.46 wikipedia.org
Adamantane Methylene Carbons (CH₂) 37.85 wikipedia.org
Fumaric Acid Olefinic Carbons (=CH) ~135 researchgate.net

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The data for adamantane and fumaric acid are used as references.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is a superposition of the absorption bands of the 1-adamantanammonium cation and the fumarate anion.

1-Adamantanammonium Cation:

N-H Stretching: The presence of the ammonium group (-NH₃⁺) is confirmed by broad and strong absorption bands in the region of 3000-2800 cm⁻¹. These bands often overlap with the C-H stretching vibrations.

N-H Bending: The asymmetric and symmetric deformation vibrations of the -NH₃⁺ group are expected in the 1600-1500 cm⁻¹ region. asianpubs.org

C-H Stretching: The adamantane cage exhibits characteristic C-H stretching vibrations for its methine and methylene groups, typically appearing just below 3000 cm⁻¹ (around 2905 and 2851 cm⁻¹). nih.gov

C-H Bending: The scissoring and rocking vibrations of the CH₂ groups appear in the 1470-1450 cm⁻¹ region. asianpubs.org

C-N Stretching: The C-N bond stretching vibration is typically observed in the 1200-1100 cm⁻¹ range. asianpubs.org

Fumarate Anion:

C=O Stretching: The most prominent feature of the fumarate anion is the strong, asymmetric stretching vibration of the carboxylate group (-COO⁻), which typically appears in the 1600-1550 cm⁻¹ range. The symmetric stretch is found in the 1400-1300 cm⁻¹ region.

C=C Stretching: The stretching of the carbon-carbon double bond of the fumarate backbone is expected around 1650-1630 cm⁻¹, though it may be weak or obscured.

C-O Stretching: The C-O stretching vibrations are expected in the 1300-1200 cm⁻¹ region. nih.gov

=C-H Bending: The out-of-plane bending of the olefinic C-H bonds gives a strong absorption band around 980 cm⁻¹.

The combination of these characteristic bands in an IR spectrum provides strong evidence for the formation of the this compound salt.

Table 3: IR Spectroscopic Data

Compound Moiety Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
1-Adamantanammonium N-H Stretch (Ammonium) 3000 - 2800 (broad) rsc.org
1-Adamantanammonium C-H Stretch (CH, CH₂) 2950 - 2850 asianpubs.orgnih.gov
1-Adamantanammonium N-H Bend (Ammonium) 1600 - 1500 asianpubs.org
1-Adamantanammonium C-H Bend (CH₂) 1470 - 1450 asianpubs.org
1-Adamantanammonium C-N Stretch 1192 asianpubs.org
Fumarate C=O Stretch (Carboxylate) 1600 - 1550 researchgate.net
Fumarate C-O Stretch ~1278 nih.gov

Table of Mentioned Compounds

Compound Name
This compound
1-Adamantanamine
Fumaric acid
1-Adamantanammonium

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Modeling for Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-adamantanamine, which is the active component of 1-adamantanamine fumarate (B1241708), docking studies have been crucial in understanding its interactions with various biological targets.

Research has employed molecular docking to investigate the binding of amantadine (B194251) and its derivatives to a range of proteins. These studies reveal detailed information about the binding modes, energies, and specific amino acid residues involved in the interaction. For instance, docking experiments with enzymes implicated in Parkinson's disease, such as adenylate kinases, have been performed to understand the binding of both unionized and ionized forms of amantadine. nih.gov These studies calculate the binding energy (ΔG) and inhibition constant (Ki) to quantify the strength of the interaction. nih.gov

In the context of antiviral activity, docking studies have been used to model the interaction of amantadine analogues with the M2 proton channel of the influenza A virus. nih.gov Similarly, the binding of amantadine to the p7 ion channel of the Bovine Viral Diarrhea Virus (BVDV) has been investigated, identifying key residues like Y25 and L28 that interact via van der Waals forces and hydrogen bonding. nih.gov Such analyses are critical for understanding the structural requirements for potent channel-blocking activity. nih.gov

The types of interactions observed in these models are diverse, including:

Hydrogen Bonds: Crucial for specificity and anchoring the ligand in the binding pocket. mdpi.com

Van der Waals Forces: Important for stabilizing the complex, especially for the bulky adamantane (B196018) cage. nih.govksu.edu.sa

Hydrophobic and Alkyl Interactions: The lipophilic adamantane moiety often engages in these interactions within nonpolar pockets of the protein. nih.govresearchgate.net

Electrostatic Interactions: The primary amine group of amantadine, often protonated at physiological pH, can form salt bridges and other electrostatic interactions. nih.gov

The following table summarizes findings from various molecular docking studies on amantadine and its derivatives against different protein targets.

Target ProteinLigand FormKey Interacting ResiduesPredicted Binding Energy (kcal/mol)Primary Interaction Types
Adenylate Kinase (B. stearothermophilus)Ionized AmantadineArg162Not SpecifiedElectrostatic Interactions
Urease (Jack Bean)N-(adamantan-1-ylcarbamothioyl)octanamideVAL391-5.122Hydrogen Bonds
BVDV p7 Ion ChannelAmantadineY25, L28Not SpecifiedVan der Waals, Hydrogen Bonds, Alkyl/Pi-Alkyl
Glutamate (B1630785) Receptor (Analgesic Target)AFT DerivativeNot SpecifiedNot SpecifiedNot Specified

This table is generated based on data from multiple research articles. nih.govnih.govmdpi.comksu.edu.sa

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.com For adamantane derivatives, QSAR studies are valuable for predicting the therapeutic activity of newly designed compounds before their synthesis, thereby saving time and resources.

The general workflow of QSAR modeling involves calculating molecular descriptors for a series of compounds with known activities, followed by the development of a predictive model using statistical methods. mdpi.com In the case of amantadine analogues, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied. nih.gov CoMFA models correlate the biological activity of compounds with their 3D steric and electrostatic properties. nih.gov

For a series of amino acid analogues of amantadine and rimantadine (B1662185), a CoMFA model was developed to predict their antiviral activity against the influenza A (H3N2) virus. nih.gov The model demonstrated a strong correlation between the predicted and experimentally determined inhibitory values. nih.gov The key findings from this type of analysis include:

Field Contributions: The model can quantify the relative importance of steric and electrostatic fields. For instance, one study found contributions of 69.4% for the steric field and 30.6% for the electrostatic field, indicating that the shape and size of the molecule are major determinants of its activity. nih.gov

Contour Maps: The results are often visualized as 3D contour maps. These maps highlight regions around the molecule where modifications are likely to enhance or diminish biological activity. Green contours typically indicate areas where bulky groups increase activity, while yellow contours show regions where bulk is detrimental. nih.gov

The predictive power of QSAR models is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not included in the model's training. frontiersin.org A high correlation coefficient (R²) for the test set signifies a robust and predictive model. nih.govfrontiersin.org

QSAR Model TypeApplicationKey Findings/Statistics
3D-QSAR (CoMFA)Predicting antiviral activity of amantadine analoguesR² test = 0.867, indicating excellent predictive power. nih.gov
MIX-SVRPredicting inhibitory effect of amide derivativesTraining set R² = 0.97; Test set R² = 0.95. frontiersin.org
Random Forest (RF)Predicting inhibitory effect of amide derivativesTraining set R² = 0.86; Test set R² = 0.86. frontiersin.org

This table showcases the application and performance of different QSAR modeling techniques as reported in relevant literature. nih.govfrontiersin.org

Molecular Dynamics Simulations for Understanding Channel and Receptor Mechanisms

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For 1-adamantanamine and its targets, MD simulations provide dynamic insights into ligand-protein interactions, the stability of the complex, and the conformational changes that occur upon binding. ksu.edu.sa This technique complements the static picture provided by molecular docking.

MD simulations have been instrumental in understanding how amantadine and related compounds block ion channels. Studies on the NMDA receptor, a key target for amantadine's neurological effects, have used MD simulations to reveal how blockers like memantine (B1676192) and MK-801 bind within the channel's vestibule. osti.govwsu.edu These simulations show that the blocker can physically occlude the ion permeation pathway and stabilize a closed or non-conducting state of the channel. osti.govwsu.edunih.gov

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms from their initial position, indicating the stability of the protein-ligand complex over the simulation time. A stable RMSD suggests a stable binding conformation. ksu.edu.sa

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or channel gating. ksu.edu.sa

Radius of Gyration (Rg): Measures the compactness of the protein structure. Changes in Rg can indicate conformational changes induced by ligand binding. ksu.edu.sa

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, providing information on the stability of key interactions. nih.gov

For example, a 100ns MD simulation of an adamantane derivative bound to a glutamate receptor showed very little deviation in the ligand's position within the binding cavity, suggesting a highly stable complex. ksu.edu.sa Similarly, simulations of amantadine with the BVDV p7 hexameric channel provided a dynamic view of its binding, confirming interactions with residues Y25 and L28. nih.gov

In Silico Screening and Virtual Library Design for Novel Adamantane Derivatives

In silico screening, also known as virtual screening, is a computational approach used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net This method is pivotal in the early stages of drug development for designing novel adamantane derivatives with improved properties.

The process typically starts with the known structure of an active compound like amantadine. A virtual library of derivatives can then be generated by computationally adding various substituents or modifying the core adamantane scaffold. mdpi.com These virtual compounds are then screened against a specific biological target using techniques like molecular docking. The molecules are ranked based on their predicted binding affinity or other scoring functions, and the top-ranking "hits" are selected for chemical synthesis and experimental testing. csic.es

The design of these virtual libraries can be guided by insights from other computational methods. For example, QSAR models and the contour maps from CoMFA studies can suggest which structural modifications are likely to improve activity. nih.gov Molecular docking results can identify unoccupied pockets in the binding site where new functional groups could be added to form additional favorable interactions. csic.es

The search for new adamantane derivatives is an active area of research, with many studies reporting the synthesis and evaluation of novel compounds with potential antimicrobial, antiviral, or antidiabetic activities. mdpi.com Computational approaches allow for the rational design of these derivatives, increasing the efficiency of the discovery process by prioritizing the synthesis of the most promising candidates. csic.esmdpi.com

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for 1-Adamantanamine Fumarate (B1241708) Derivatives

While historically recognized for its activity against the M2 protein of the Influenza A virus and its role in modulating dopaminergic and NMDA receptor systems in the central nervous system, the research landscape for adamantane (B196018) derivatives is expanding to a diverse array of new biological targets. nih.govnbinno.comnih.gov The lipophilic and rigid nature of the adamantane moiety allows it to serve as a versatile pharmacophore, enabling the design of ligands for various receptors and enzymes. pensoft.netmdpi.com

Current explorations are focused on several promising areas:

Oncology: Adamantane-based compounds are being investigated as potential anticancer agents. rsc.org Novel derivatives have been designed to target the sigma-2 (σ2) receptor, which is overexpressed in various cancer cell lines. nih.gov Molecular docking and dynamic simulations suggest these compounds bind effectively within the active site of the σ2 receptor. nih.govresearchgate.net Other research has identified the protein kinase AKT1 as a potential target for fluorophenyl adamantane derivatives. researchgate.net

Inflammation and Immunology: The P2X7 receptor, an ATP-activated ion channel involved in inflammatory processes, has emerged as a target for adamantane-containing antagonists. nih.gov The adamantyl group enhances lipophilicity, which can be a desirable trait for modulating targets within the immune system. nih.govrongyaobio.com

Metabolic Diseases: Adamantane derivatives have been successfully developed as inhibitors of dipeptidyl peptidase-IV (DPP-IV), leading to marketed drugs for type 2 diabetes, such as vildagliptin (B1682220) and saxagliptin. nih.govmdpi.com This success has spurred further investigation into other enzyme targets, including soluble epoxide hydrolases and hydroxysteroid dehydrogenases. nih.gov

Opioid Receptors: Synthetic peptides incorporating a 1-adamantanamine moiety at their C-terminus have demonstrated high activity and selectivity for the µ-opioid receptor, opening avenues for the development of novel analgesics. nih.gov

Ion Channels: Beyond the NMDA receptor, adamantane-derived γ-amino acids have been shown to interact with the α2-δ subunit of voltage-gated Ca2+ channels, suggesting applications in epilepsy and neuropathic pain. nih.gov

Table 1: Emerging Biological Targets for Adamantane Derivatives
Biological TargetTherapeutic AreaDerivative Type/ExampleKey Research Finding
Sigma-2 (σ2) ReceptorOncologyNovel adamantane-based scaffoldsCompounds bind within the active site of the σ2 receptor, showing cytotoxicity in cancer cell lines that express the receptor. nih.gov
P2X7 ReceptorInflammationAdamantyl-cyanoguanidinesAdamantane moiety promotes binding in the allosteric site of the human P2X7 receptor, acting as a negative allosteric modulator. publish.csiro.aunih.gov
Dipeptidyl Peptidase-IV (DPP-IV)Metabolic DiseaseVildagliptin, SaxagliptinInhibition of DPP-IV is an established mechanism for the treatment of type 2 diabetes. nih.govmdpi.com
µ-Opioid ReceptorPain ManagementPeptides with C-terminal 1-adamantanamineDerivatives show high activity and selectivity for the µ-opioid receptor. nih.gov
Voltage-gated Ca2+ channels (α2-δ subunit)Neurology (Epilepsy, Pain)Adamantane-based γ-amino acids ("AdGABA")Binds to the α2-δ site and reduces neuronal Ca2+ current. nih.gov

Integration of Multi-omics Data in Mechanistic Research

To fully understand the complex biological impact of 1-adamantanamine derivatives, researchers are moving toward the integration of multi-omics data. nih.gov This systems biology approach combines datasets from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic view of a drug's mechanism of action, identifying not only the primary target but also downstream effects, off-target interactions, and potential biomarkers for efficacy. nih.govmdpi.com

While specific multi-omics studies on 1-adamantanamine fumarate are still emerging, the application of these strategies holds significant promise:

Transcriptomics (RNA-Seq): Can reveal changes in gene expression in response to treatment, identifying entire pathways that are up- or down-regulated and providing clues about the cellular response.

Proteomics: Measures changes in protein levels and post-translational modifications, offering a direct look at the functional machinery of the cell affected by the compound.

Metabolomics: Analyzes shifts in metabolite concentrations, which can uncover unexpected effects on cellular metabolism and identify novel biomarkers of drug activity. mdpi.com

Integrated Analysis: By combining these datasets, researchers can bridge the gap from genotype to phenotype. nih.gov For example, an integrated approach could link the binding of an adamantane derivative to a specific receptor (proteomics) with subsequent changes in gene transcription (transcriptomics) and metabolic output (metabolomics), providing a comprehensive mechanistic narrative. mdpi.com Such approaches are crucial for understanding the polypharmacology often exhibited by adamantane compounds and for designing next-generation drugs with improved selectivity.

Table 2: Potential Applications of Multi-omics in Adamantane Research
Omics LayerTechnologyPotential Insights for Adamantane Derivatives
GenomicsDNA SequencingIdentify genetic variations that influence drug response (pharmacogenomics).
TranscriptomicsRNA-Seq, MicroarraysElucidate downstream signaling pathways affected by the drug; identify gene expression signatures of drug sensitivity or resistance.
ProteomicsMass SpectrometryConfirm protein targets, identify off-target effects, and analyze changes in protein networks and post-translational modifications.
MetabolomicsMass Spectrometry, NMRDiscover metabolic biomarkers of drug exposure or effect; understand the impact on cellular metabolism.
Integrated Multi-omicsComputational Biology Tools (e.g., Network Analysis)Construct a comprehensive model of the drug's mechanism of action, linking molecular interactions to cellular and physiological outcomes. nih.govmdpi.com

Advancements in Green Chemistry and Synthetic Biology for Adamantane Compound Production

The synthesis of adamantane and its derivatives has traditionally involved methods that may use harsh reagents or produce significant waste. wikipedia.org In line with the growing emphasis on sustainable science, significant research efforts are now directed at developing greener and more efficient synthetic routes.

Recent advancements in green chemistry for adamantane synthesis include:

Solvent-Free Reactions: New protocols, such as the multi-component Biginelli reaction, have been developed to synthesize adamantane-containing dihydropyrimidine (B8664642) derivatives under solvent-free conditions. This approach not only reduces environmental impact but also can lead to significantly improved yields and shorter reaction times compared to traditional methods. rsc.org

Catalyst Innovation: Research is focused on replacing hazardous catalysts. For instance, methods using super strong solid acids like ZrO2-SO42-, sometimes supported on molecular sieves, are being explored to produce adamantane via isomerization without the use of corrosive materials like aluminum chloride. google.com Similarly, practical, large-scale synthesis of key intermediates like 1,3-adamantanediol (B44800) has been achieved by avoiding metal catalysts in certain steps. acs.org

Improved Efficiency: Novel single-step methods are being developed for producing adamantane intermediates. For example, a new process for synthesizing 1-(1-isocyanoethyl)adamantane avoids highly toxic reagents like phosphorus oxychloride and achieves a significantly higher yield (92%) compared to the previous two-step method (65%). mdpi.com

Synthetic biology, while still a nascent field for the production of complex hydrocarbons like adamantane, offers future potential for biocatalytic routes that could replace traditional chemical synthesis entirely, further reducing the environmental footprint of production.

Development of Advanced In Vitro and In Vivo Research Models for Complex Biological Systems

To better predict the effects of 1-adamantanamine derivatives in humans and to study their mechanisms in complex diseases, researchers are developing and utilizing more sophisticated preclinical models. These advanced models aim to bridge the gap between traditional 2D cell culture and whole-organism studies, offering greater physiological relevance. nih.gov

Key developments in this area include:

Organ-on-a-Chip (OOC) Systems: These microfluidic devices culture human cells in a 3D microenvironment that mimics the architecture and function of human organs. nih.gov A "gut-on-a-chip," for example, could provide more reliable predictions of a drug's absorption and metabolism. nih.gov For neuroactive compounds like adamantane derivatives, "brain-on-a-chip" models could be used to study their effects on neuronal networks and the blood-brain barrier.

3D Cell Cultures and Organoids: Spheroids and organoids are self-assembling 3D cell aggregates that better replicate the complex cell-cell interactions of native tissue. nih.gov These models are increasingly used in oncology and infectious disease research to test the efficacy of new compounds in a more realistic setting.

Humanized In Vivo Models: The development of "humanized mice," which may contain human cells, tissues, or genes, provides a more accurate platform for studying human immune responses and other physiological processes compared to conventional animal models. nih.gov

In Silico Models: Computational approaches, including molecular docking and molecular dynamics simulations, are integral to modern drug discovery. nih.gov These methods allow for the virtual screening of adamantane derivatives against biological targets and help predict their binding modes and stability, guiding the synthesis of the most promising candidates. nih.gov

The FDA Modernization Act 2.0, which allows for alternatives to animal testing, is expected to accelerate the adoption of these advanced in vitro and in silico models in preclinical research. nih.gov

Rational Design of Next-Generation Adamantane-Based Research Probes and Tool Compounds

The rigid adamantane scaffold is an excellent foundation for the rational design of highly specific molecular probes and tool compounds for studying biological processes. nih.govacs.org These tools are essential for visualizing molecular events in real-time and for dissecting complex biological pathways.

Recent progress in this area is exemplified by the development of:

Chemiluminescent Probes: A novel probe based on an adamantane-dioxetane structure has been designed for the highly sensitive and selective bioimaging of hydrogen peroxide (H2O2) both in vitro and in vivo. nih.gov By incorporating a specific recognition moiety (a pentafluorobenzenesulfonyl ester group), the probe reacts with H2O2 to produce light, allowing for real-time monitoring of this important reactive oxygen species with a very low limit of detection (0.511 nM). nih.gov

Fluorescent Probes: The principles of rational design are being applied to create fluorescent probes with tunable properties. rsc.orgresearchgate.net Adamantane can be incorporated into supramolecular systems, such as those based on β-cyclodextrin, to create functionalized probes for targeted imaging applications. mdpi.com

Multifunctional Scaffolds: The four bridgehead positions on the adamantane core provide a unique opportunity to create multivalent scaffolds. nih.gov These scaffolds can be used to present multiple copies of a bioactive molecule, such as a peptide, to enhance binding affinity or to create tool compounds with multiple functionalities, such as a targeting ligand and an imaging agent on the same molecule. nih.gov

These advanced research tools are invaluable for target validation and for understanding the precise molecular mechanisms through which adamantane-based compounds exert their biological effects.

Q & A

Basic: How does 1-Adamantanamine fumarate influence insulin secretion mechanisms in pancreatic β-cells, and what experimental approaches are optimal for quantifying its concentration-dependent effects?

Answer: To investigate its effects on insulin secretion, use electrophysiological recordings (e.g., patch-clamp) to measure membrane potential changes in β-cell lines like HIT-T15. Design experiments with concentration gradients (e.g., 10–100 μM) to assess dose-dependent responses. Include controls for ATP-sensitive K⁺ (K-ATP) channel activity, as this compound may modulate these channels . Parallel measurements of intracellular Ca²⁺ flux via fluorescence imaging can clarify secondary signaling pathways. Statistical analysis should account for variability in plateau phase durations observed in voltage traces .

Basic: What synthesis and crystallization techniques yield high-purity this compound suitable for structural analysis?

Answer: Synthesize the compound by stoichiometrically mixing 1-Adamantanamine and fumaric acid in a 2:1 molar ratio in a water-ethanol solvent system. Recrystallize by slow evaporation at room temperature to obtain monoclinic crystals (space group P2₁/n). Validate purity via X-ray diffraction (XRD) and elemental analysis. Ensure solvent residues are minimized using vacuum drying .

Advanced: How can researchers resolve discrepancies in reported effects of this compound on membrane potential stabilization versus ion channel modulation?

Answer: Conduct comparative studies using voltage-sensitive dyes and direct ion channel assays (e.g., planar lipid bilayer systems). For example, in β-cells, simultaneous measurement of membrane potential (via di-8-ANEPPS) and K-ATP currents (via whole-cell patch-clamp) can disentangle stabilization effects from direct channel inhibition. Replicate experiments across multiple cell models (e.g., neurons vs. insulinoma cells) to identify tissue-specific mechanisms .

Advanced: What advanced spectroscopic methods are required to characterize host-guest interactions between 1-Adamantanamine derivatives and β-cyclodextrin in supramolecular systems?

Answer: Employ nuclear magnetic resonance (NMR) titration (¹H and ROESY) to detect inclusion complex formation. Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and stoichiometry. For structural insights, use X-ray crystallography or molecular dynamics simulations. Note that competitive binding assays with adamantane analogs (e.g., 1-Adamantanol) may reveal specificity in cavity interactions .

Basic: What methodological considerations are critical when assessing the antiviral efficacy of this compound across different experimental models?

Answer: Standardize viral load quantification (e.g., plaque assays) and treatment timing (pre-/post-infection). In murine models, administer the compound intraperitoneally at 10–50 mg/kg/day, monitoring survival rates and viral titers in lung homogenates. For tissue culture, use Madin-Darby canine kidney (MDCK) cells infected with influenza A, and measure viral penetration inhibition via hemagglutination assays. Cross-validate results with molecular docking studies targeting the M2 ion channel .

Advanced: What validation protocols are recommended when observing contradictory results in this compound's effects on ATP-sensitive potassium channels?

Answer: Replicate experiments under controlled ATP/ADP ratios (e.g., 1 mM ATP vs. metabolic inhibition). Use channel-specific inhibitors (e.g., glibenclamide) to confirm target engagement. Perform single-channel recordings to distinguish direct block from allosteric modulation. Validate findings in knockout models (e.g., SUR1⁻/⁻ β-cells) to isolate K-ATP-independent effects .

Basic: How should researchers design dose-response experiments to differentiate primary pharmacological actions from off-target effects?

Answer: Use a log-scale concentration range (1 nM–1 mM) to identify EC₅₀/IC₅₀ values. Include negative controls (e.g., 1-Adamantanol) to assess structural specificity. Pair functional assays (e.g., insulin secretion) with cytotoxicity screens (MTT/LDH assays). For antiviral studies, compare efficacy against wild-type vs. drug-resistant viral strains .

Advanced: What are the key challenges in establishing structure-activity relationships for adamantane-based compounds in neuromodulation studies?

Answer: Address lipophilicity-driven blood-brain barrier penetration by synthesizing derivatives with polar groups (e.g., hydroxyls). Use molecular dynamics to correlate adamantane ring orientation with dopamine receptor binding. Validate in vivo using microdialysis in rodent striatum, measuring dopamine release post-administration. Cross-reference with crystallographic data of adamantane-protein complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.